3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

Lipophilicity Drug Design ADME

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5) is a fluorinated aromatic carboxylic acid of the phenylpropanoic class, characterized by a 3‑chloro‑5‑trifluoromethyl substitution pattern on the phenyl ring. The compound possesses a molecular formula of C₁₀H₈ClF₃O₂, a molecular weight of 252.62 g·mol⁻¹, and a calculated logP of 3.37.

Molecular Formula C10H8ClF3O2
Molecular Weight 252.62 g/mol
CAS No. 916420-78-5
Cat. No. B1531005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
CAS916420-78-5
Molecular FormulaC10H8ClF3O2
Molecular Weight252.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Cl)CCC(=O)O
InChIInChI=1S/C10H8ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16)
InChIKeyJJBIKAQUTQVOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5): Procurement‑Ready Benchmarks


3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5) is a fluorinated aromatic carboxylic acid of the phenylpropanoic class, characterized by a 3‑chloro‑5‑trifluoromethyl substitution pattern on the phenyl ring. The compound possesses a molecular formula of C₁₀H₈ClF₃O₂, a molecular weight of 252.62 g·mol⁻¹, and a calculated logP of 3.37 . It is routinely supplied as a liquid with a purity of ≥95% and is employed as a versatile building block in pharmaceutical and agrochemical research .

Why a Generic Phenylpropanoic Acid Cannot Replace 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid


Phenylpropanoic acid derivatives are not freely interchangeable. The precise positioning of the chloro and trifluoromethyl substituents on the aromatic ring dictates lipophilicity, metabolic stability, target‑binding affinity, and even physical state. Replacing 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid with a regioisomer or a differently substituted analogue would alter logP , compromise PPARδ binding selectivity [1], and change the material from a liquid to a solid—directly impacting synthesis workflows and formulation strategies [2][3].

Quantitative Differentiation of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid vs. Closest Analogs


Lipophilicity (logP) Fine‑Tuning: 0.37‑Unit Shift Relative to the Bis‑Trifluoromethyl Analogue

The calculated octanol/water partition coefficient (logP) of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid is 3.37, whereas the 3,5‑bis(trifluoromethyl)phenyl analogue (CAS 181772‑16‑7) exhibits a logP of 3.74 . This 0.37‑unit decrease translates to a measurable difference in hydrophobicity, which can influence membrane permeability and protein binding in a predictable manner.

Lipophilicity Drug Design ADME

PPARδ Binding Affinity and Subtype Selectivity Profile

In a TR‑FRET competitive binding assay, 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid displayed a Ki of 374 nM for PPARδ. Against PPARγ, the same compound exhibited a Ki of 3.56 μM, representing a >9‑fold selectivity for PPARδ [1]. The unsubstituted 3‑phenylpropanoic acid shows negligible binding to PPARδ, underscoring that the 3‑chloro‑5‑trifluoromethyl motif is essential for engaging the receptor.

PPAR Nuclear Receptors Metabolic Disease

Physical Form: Liquid State Facilitates Direct Handling vs. Solid Analogues

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is supplied as a liquid at ambient temperature . In contrast, the 4‑chloro‑3‑trifluoromethyl regioisomer (CAS 900027‑15‑8) is a solid with a melting point of 77‑82 °C [1], and the 3,5‑bis(trifluoromethyl) analogue (CAS 181772‑16‑7) melts at 68‑73 °C [2].

Formulation Process Chemistry Material Science

Procurement‑Grade Purity with Batch‑Specific Analytical Documentation

Commercially available 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid is offered at a standard purity of 95%, accompanied by batch‑specific certificates of analysis that include NMR, HPLC, and GC data . While many phenylpropanoic acid analogues are also supplied at similar purity levels, the combination of a defined liquid state and verified analytical documentation reduces the risk of batch‑to‑batch variability in downstream applications.

Quality Control Reproducibility CRO

Recommended Application Scenarios for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid


PPARδ‑Focused Lead Discovery and Optimization

The documented PPARδ binding (Ki = 374 nM) and >9‑fold selectivity over PPARγ [1] make this compound a valuable starting point for structure‑activity relationship (SAR) studies targeting metabolic syndrome, dyslipidemia, or inflammatory pathways. The chloro‑trifluoromethyl substitution pattern can be further diversified via cross‑coupling reactions to explore binding‑pocket interactions.

Synthesis of Lipophilicity‑Controlled Drug Candidates

With a logP of 3.37 , the compound resides in an intermediate lipophilicity range. This allows medicinal chemists to tune ADME properties—either by retaining the core to achieve moderate permeability or by introducing polar groups that reduce logP while maintaining the beneficial effects of the trifluoromethyl group on metabolic stability.

Automated Synthesis and High‑Throughput Experimentation

Because 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid is a liquid at room temperature , it can be directly dispensed by liquid‑handling robots without the need for pre‑heating or dissolution in co‑solvents. This feature reduces cycle times and improves reproducibility in automated medicinal chemistry workflows.

Development of Agrochemical Intermediates

The combination of chloro and trifluoromethyl substituents imparts herbicidal or fungicidal properties in many phenylpropanoic acid derivatives. The compound's commercial availability with batch‑certified purity supports its use as a reliable intermediate in the synthesis of crop protection agents that require precise halogenation patterns.

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